molecular formula C21H23FN4S B394189 3-(3-FLUOROPHENYL)-1-[(4-METHYLPIPERIDIN-1-YL)METHYL]-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE

3-(3-FLUOROPHENYL)-1-[(4-METHYLPIPERIDIN-1-YL)METHYL]-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE

Cat. No.: B394189
M. Wt: 382.5g/mol
InChI Key: UUDCFBLAEUBLIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-FLUOROPHENYL)-1-[(4-METHYLPIPERIDIN-1-YL)METHYL]-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE is a complex organic compound that features a triazole ring, a fluorophenyl group, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-FLUOROPHENYL)-1-[(4-METHYLPIPERIDIN-1-YL)METHYL]-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize advanced technologies such as microreactors to ensure precise control over reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-(3-FLUOROPHENYL)-1-[(4-METHYLPIPERIDIN-1-YL)METHYL]-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .

Scientific Research Applications

3-(3-FLUOROPHENYL)-1-[(4-METHYLPIPERIDIN-1-YL)METHYL]-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-FLUOROPHENYL)-1-[(4-METHYLPIPERIDIN-1-YL)METHYL]-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives and fluorophenyl-containing molecules, such as:

Uniqueness

What sets 3-(3-FLUOROPHENYL)-1-[(4-METHYLPIPERIDIN-1-YL)METHYL]-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

Molecular Formula

C21H23FN4S

Molecular Weight

382.5g/mol

IUPAC Name

5-(3-fluorophenyl)-2-[(4-methylpiperidin-1-yl)methyl]-4-phenyl-1,2,4-triazole-3-thione

InChI

InChI=1S/C21H23FN4S/c1-16-10-12-24(13-11-16)15-25-21(27)26(19-8-3-2-4-9-19)20(23-25)17-6-5-7-18(22)14-17/h2-9,14,16H,10-13,15H2,1H3

InChI Key

UUDCFBLAEUBLIT-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)CN2C(=S)N(C(=N2)C3=CC(=CC=C3)F)C4=CC=CC=C4

Canonical SMILES

CC1CCN(CC1)CN2C(=S)N(C(=N2)C3=CC(=CC=C3)F)C4=CC=CC=C4

Origin of Product

United States

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